

Celosin H in Focus: A Comparative Analysis of Hepatoprotective Agents from *Celosia argentea*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Celosin H*

Cat. No.: B15589177

[Get Quote](#)

For Immediate Release

A comprehensive review of hepatoprotective compounds derived from *Celosia argentea* reveals a family of potent agents, with the triterpenoid saponin **Celosin H** being a subject of interest despite the limited availability of direct quantitative data. This guide offers a comparative analysis of **Celosin H** and other bioactive constituents from *Celosia argentea*, supported by available experimental data, to assist researchers, scientists, and drug development professionals in this field. While specific metrics for **Celosin H** are not extensively documented in publicly available literature, studies on related compounds and extracts from the plant provide valuable insights into its potential efficacy.^[1]

Executive Summary of Hepatoprotective Performance

Extracts and isolated compounds from *Celosia argentea* have demonstrated significant hepatoprotective effects in various preclinical models of liver injury, primarily those induced by carbon tetrachloride (CCl₄) and paracetamol. The protective mechanisms are largely attributed to the mitigation of oxidative stress and inflammation.^[2] Key bioactive agents include saponins such as Celosin C, D, E, F, G, and cristatain, as well as the acidic polysaccharide, Celosian.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the hepatoprotective effects of various agents from *Celosia* species. It is important to note that Celosin C and D were isolated from the closely related *Celosia cristata*.

Table 1: In Vivo Hepatoprotective Activity of *Celosia* Saponins and Extracts

Compound/ Extract	Toxin/Model	Animal Model	Dose	Key Findings on Liver Enzyme Reduction	Reference
Celosin C & D	Carbon Tetrachloride (CCl ₄)	Mice	1.0, 2.0, 4.0 mg/kg (oral)	Significantly reduces serum levels of Alanine Aminotransfe rase (ALT) and Aspartate Aminotransfe rase (AST) (p<0.01).[2] [3][4]	[2][3][4]
Cristatain	Carbon Tetrachloride (CCl ₄) and N,N- dimethylform amide (DMF)	Mice	Not specified	Shows significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP).[2][5]	[2][5]
Aqueous Extract of C. argentea	Rifampicin	Rats	200 & 400 mg/kg (oral)	Reduction in ALT by 42.88% & 43.68% and AST by 21.50% & 34.98%.[3][6]	[3][6]
Aqueous Leaf Extract of C.	Acetaminoph en	Rats	200 & 400 mg/kg (oral)	Significant decrease in	[7][8]

argentea				elevated liver function enzymes (ALT, AST, ALP).[7][8]
Celosian	Carbon Tetrachloride (CCl ₄)	Rat	Not specified	Inhibited the elevation of serum enzymes (GPT, GOT, LDH) and bilirubin levels.[9]

Table 2: Effects on Antioxidant and Inflammatory Markers

Compound/Extract	Toxin/Model	Key Findings on Antioxidant/Anti-inflammatory Markers	Reference
70% Ethanolic Extract of <i>C. argentea</i> seeds	Carbon Tetrachloride (CCl ₄)	Caused a significant reduction in lipid peroxidation (TBARS) and an elevation in antioxidant defence parameters.	
<i>Celosia trigyna</i> Aqueous Leaf Extract	Paracetamol	Significantly increased Superoxide Dismutase (SOD) and Glutathione (GSH) levels while reducing Malondialdehyde (MDA) levels. Regulated inflammatory cytokines TNF- α and IL-6.[10]	[10]
Celosian	In Vitro	Showed a concentration-dependent inhibitory effect on lipid peroxide (LPO) generation.[9]	[9]
Celosin E, F, G, and Cristatain	In Vitro	Tested for anti-inflammatory activities.[11][12]	[11][12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for inducing and evaluating hepatotoxicity in rodent

models.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a widely utilized model for screening hepatoprotective agents.

- Animal Model: Male ICR mice or Sprague Dawley rats are commonly used.[\[2\]](#)
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
- Dosing Regimen:
 - The test compounds (e.g., Celosin C, D, or Cristatatin) and a positive control (e.g., Silymarin) are typically administered orally for a period of consecutive days (e.g., 7 days).
 - On the final day of treatment, a single intraperitoneal (i.p.) injection of CCl₄ (commonly diluted in olive oil, e.g., 0.5 ml/kg) is administered to induce acute liver injury.[\[13\]](#)
- Assessment: 24 hours after CCl₄ administration, blood is collected to measure serum levels of liver biomarkers such as ALT, AST, and ALP. The livers are then excised for histopathological examination and analysis of oxidative stress markers (e.g., MDA, SOD, GSH).[\[3\]](#)

Paracetamol (Acetaminophen)-Induced Hepatotoxicity Model

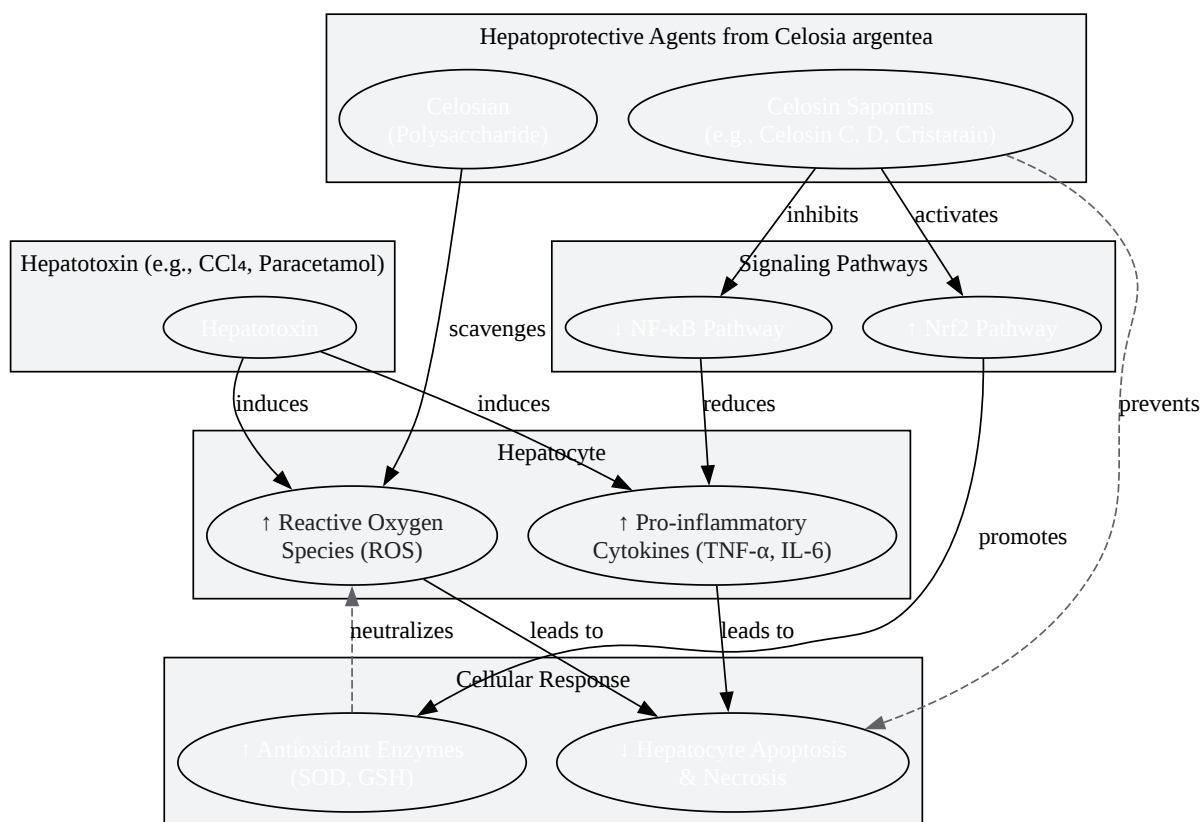
This model mimics drug-induced liver injury.

- Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.
- Induction of Hepatotoxicity: A single high dose of paracetamol (e.g., 500 mg/kg) is administered orally or via intraperitoneal injection.[\[10\]](#)
- Treatment: The test compound is administered prior to the paracetamol challenge.

- Assessment: Blood and liver tissues are collected at a specified time point after paracetamol administration (e.g., 24 or 48 hours) for biochemical and histopathological analysis, similar to the CCl₄ model.[7]

Mechanistic Insights and Signaling Pathways

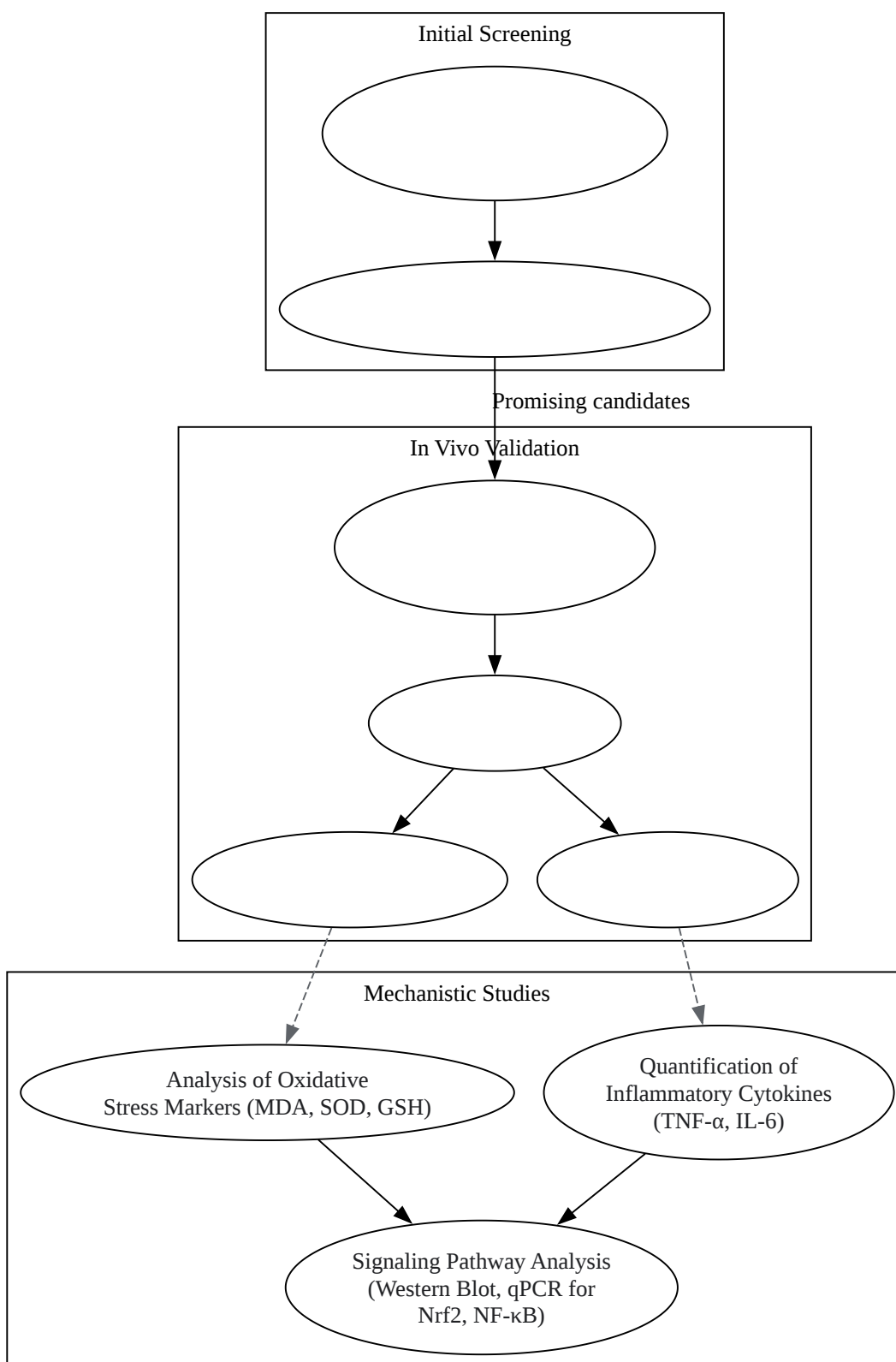
The hepatoprotective effects of compounds from *Celosia argentea* are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.



[Click to download full resolution via product page](#)

Experimental and Logical Workflow

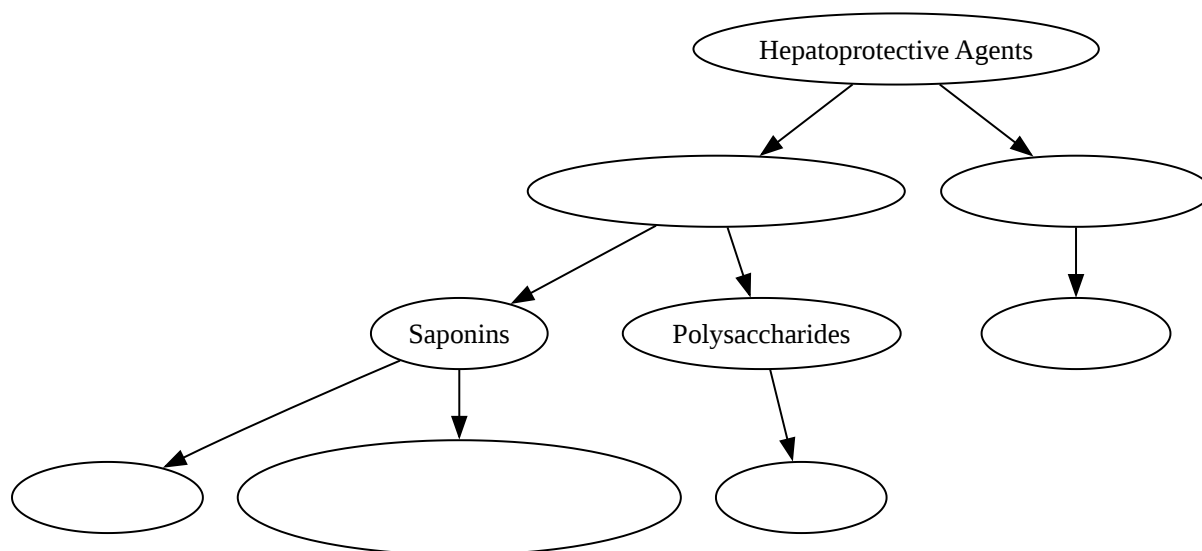
The evaluation of hepatoprotective agents from *Celosia argentea* follows a structured workflow from initial screening to in-depth mechanistic studies.



[Click to download full resolution via product page](#)

Comparative Relationships

The hepatoprotective agents from *Celosia argentea* can be categorized based on their chemical nature and compared to the standard hepatoprotective agent, Silymarin.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two new hepatoprotective saponins from *Semen celosiae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel hepatoprotective saponin from *Celosia cristata* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of celosian, an acidic polysaccharide, on chemically and immunologically induced liver injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective and antioxidant effects of *Celosia trigyna* and *Euphorbia hirta* in mitigating paracetamol-induced liver toxicity: bridging ethnomedicine and modern pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triterpenoid saponins from the seeds of *Celosia argentea* and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent hepatoprotective effect in CCl₄-induced hepatic injury in mice of phloroacetophenone from *Myrcia multiflora* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Celosin H in Focus: A Comparative Analysis of Hepatoprotective Agents from *Celosia argentea*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589177#celosin-h-versus-other-hepatoprotective-agents-from-celosia-argentea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com